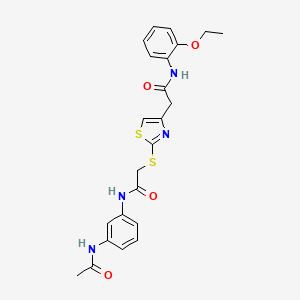

N-(3-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4S2/c1-3-31-20-10-5-4-9-19(20)27-21(29)12-18-13-32-23(26-18)33-14-22(30)25-17-8-6-7-16(11-17)24-15(2)28/h4-11,13H,3,12,14H2,1-2H3,(H,24,28)(H,25,30)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOMJMATHFXHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioalkylation-Based Primary Route

The most widely documented method involves a thioalkylation reaction between a thiazole-thione intermediate and chloroacetamide derivatives. Adapted from CN101805302B, the synthesis proceeds as follows:

Step 1: Preparation of 4-(2-((2-Ethoxyphenyl)Amino)-2-Oxoethyl)Thiazole-2-Thiol

- Reactants : 2-Ethoxyaniline, chloroacetyl chloride, and ammonium thiocyanate.

- Conditions : Cyclocondensation in ethanol under reflux (80°C, 4 hours).

- Mechanism : The thiazole ring forms via the Hantzsch thiazole synthesis, where thiourea derivatives react with α-haloketones.

Step 2: Thioalkylation with N-(3-Acetamidophenyl)-2-Chloroacetamide

- Reactants : Thiazole-thiol intermediate, N-(3-acetamidophenyl)-2-chloroacetamide.

- Conditions : Alkaline ethanol (sodium hydroxide, 80°C, 2 hours).

- Mechanism : Nucleophilic substitution (SN2) at the chloroacetamide’s methylene carbon, facilitated by the thiolate ion.

Yield : 74–95%, depending on substituent electronic effects.

Alternative Route via Protective Group Strategies

To mitigate side reactions, a protective group approach is employed for sensitive functional groups:

- Protection of the Acetamido Group : Use of tert-butoxycarbonyl (Boc) to shield the acetamide during thiazole formation.

- Deprotection : Post-thioalkylation, Boc is removed via trifluoroacetic acid.

Reaction Mechanisms and Key Intermediates

Thiazole Ring Formation

The Hantzsch synthesis dominates thiazole preparation, involving:

Thioether Bond Formation

The thiolate ion (generated via NaOH) attacks the electrophilic carbon of chloroacetamide, displacing chloride and forming the thioether linkage. Steric hindrance from the ethoxyphenyl group necessitates elevated temperatures (80°C) for sufficient reactivity.

Optimization of Synthetic Conditions

Solvent Selection

Temperature and Time

Catalytic Additives

- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves thiolate ion availability, boosting yields by 12–15%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity achieved using a C18 column (acetonitrile/water gradient).

- Melting Point : 189–192°C, indicative of crystalline homogeneity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethoxyphenyl moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can target the carbonyl groups within the compound. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Alkyl halides, amines, thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research into compounds similar to N-(3-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide suggests significant anticancer potential. Thiazole derivatives have been documented for their ability to inhibit tumor growth and exhibit cytotoxic effects against various cancer cell lines. For instance:

| Study | Compound | Activity | Cell Line |

|---|---|---|---|

| Thiazole Derivative | Anticancer | MCF7 (Breast Cancer) | |

| Thiazole Derivative | Cytotoxic | Various Cancer Lines |

These findings indicate that the thiazole component may play a crucial role in the compound’s effectiveness against cancer cells.

Antioxidant Properties

Compounds containing thiazole rings have also shown significant antioxidant activity , which is vital for therapeutic efficacy in oxidative stress-related diseases. The antioxidant properties may help mitigate cellular damage caused by free radicals, thus contributing to overall health benefits.

Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound is essential for predicting its behavior in biological systems. Interaction studies often focus on:

- Binding Affinity : Investigating how well the compound binds to specific biological targets.

- Mechanism of Action : Elucidating how the compound exerts its effects at the molecular level.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the acetamide group are likely involved in binding interactions, while the ethoxyphenyl moiety could influence the compound’s overall pharmacokinetics and dynamics.

Comparison with Similar Compounds

Similar Compounds

N-(3-acetamidophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

N-(3-acetamidophenyl)-2-((4-(2-((2-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide: Contains a chlorophenyl group, which may alter its reactivity and biological activity.

Uniqueness

N-(3-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, in particular, may enhance its solubility and membrane permeability compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N-(3-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and case studies associated with this compound.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions, including acylation and thiazole formation. The compound can be derived from simpler precursors through methods such as:

- Acetylation of an Aminophenol : The initial step often involves the acetylation of 3-aminoacetophenone.

- Thiazole Formation : The thiazole ring is constructed through cyclization reactions involving thioamide derivatives.

- Final Coupling : The final product is obtained by coupling the thiazole derivative with an ethoxyphenyl group.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazole moieties have shown high in vitro potency against various cancer cell lines, including melanoma and pancreatic cancer. A notable study found that such compounds induce apoptosis and autophagy in cancer cells, leading to reduced tumor growth in vivo models .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6b | Melanoma | 1.5 | Apoptosis induction |

| 6b | Pancreatic Cancer | 0.8 | Autophagy induction |

| 6b | CML | 0.5 | Dual mechanism |

Antimicrobial Activity

In addition to anticancer effects, some studies have highlighted the antimicrobial potential of thiazole-containing compounds. These compounds have been evaluated against various bacterial strains, demonstrating promising results comparable to standard antibiotics. The presence of electron-donating groups on the phenyl ring has been correlated with enhanced antibacterial activity .

Table 2: Antimicrobial Activity of Thiazole Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Compound A | E. coli | 10 |

| Compound B | Staphylococcus aureus | 5 |

| Compound C | Staphylococcus epidermidis | 15 |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Thiazole Substitution : The position and nature of substituents on the thiazole ring significantly affect potency.

- Amino Group Variability : Different amino groups can enhance or diminish activity depending on their electronic properties.

- Acetamide Linkage : The presence of acetamide groups contributes to solubility and bioavailability.

Case Studies

Several studies have explored the efficacy of thiazole derivatives in clinical settings:

- Melanoma Treatment : A preclinical study demonstrated that a derivative similar to this compound significantly inhibited tumor growth in mice models, showcasing its potential as a therapeutic agent .

- Antimicrobial Trials : Clinical evaluations have indicated that specific thiazole derivatives exhibit effective antibacterial properties against resistant strains, suggesting their utility in treating infections where conventional antibiotics fail .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization requires meticulous control of reaction parameters. For thiazole-acetamide derivatives, key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility and reaction kinetics .

- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .

- Catalysts : Triethylamine or sodium hydride accelerates coupling reactions, particularly for thioether or amide bond formation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization via ¹H/¹³C NMR (to confirm aromatic protons and acetamide groups) and HRMS (for molecular ion validation) are critical .

Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?

Methodological Answer: Structural validation employs:

- NMR spectroscopy : Aromatic proton environments (δ 6.5–8.5 ppm) and acetamide carbonyl signals (δ ~168–170 ppm) confirm regiochemistry .

- X-ray crystallography : Resolves ambiguity in thiazole-thioether connectivity and spatial arrangement of substituents .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) verify functional groups .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer: Prioritize assays aligned with structural analogs (e.g., thiazole derivatives with anticancer/antimicrobial activity):

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ quantification .

- Antimicrobial screening : Microdilution broth assays (MIC determination) for Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s acetamide-thiazole pharmacophore .

Advanced Research Questions

Q. How can researchers elucidate the reaction mechanism of key synthetic steps (e.g., thioether formation)?

Methodological Answer: Mechanistic studies involve:

- Density Functional Theory (DFT) : Modeling transition states for nucleophilic thiol-thiazole coupling to identify rate-limiting steps .

- Isotopic labeling : Use of deuterated solvents (e.g., DMF-d₇) to track proton transfer in amidation reactions .

- Kinetic profiling : In situ monitoring via HPLC to assess intermediates and propose a stepwise pathway .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer: Discrepancies (e.g., predicted high affinity but low observed activity) may arise from:

- Solubility limitations : Use logP calculations (e.g., XLogP3) to adjust formulations (e.g., DMSO/PBS mixtures) .

- Metabolic instability : Incubate with liver microsomes to identify rapid degradation pathways .

- Off-target effects : Proteome-wide affinity profiling via thermal shift assays .

Q. What strategies can improve structure-activity relationship (SAR) studies for this compound?

Methodological Answer: SAR refinement methods include:

- Bioisosteric replacement : Swap the 2-ethoxyphenyl group with fluorophenyl or thiophene moieties to modulate lipophilicity .

- Fragment-based design : Synthesize truncated analogs (e.g., removing the acetamide side chain) to isolate critical pharmacophores .

- 3D-QSAR modeling : CoMFA/CoMSIA analysis to correlate steric/electronic features with bioactivity .

Q. How to investigate degradation pathways under physiological conditions?

Methodological Answer: Stability studies involve:

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions .

- LC-MS/MS analysis : Identify degradation products (e.g., hydrolysis of acetamide to carboxylic acid) .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks to simulate long-term degradation .

Q. How to evaluate synergistic effects with existing therapeutics?

Methodological Answer: Combination studies require:

- Checkerboard assay : Test with standard drugs (e.g., doxorubicin) to calculate fractional inhibitory concentration (FIC) indices .

- Transcriptomics : RNA-seq to identify upregulated/downregulated pathways in combination vs. monotherapy .

- In vivo xenograft models : Assess tumor regression using dual-therapy regimens .

Q. What experimental approaches address challenges in crystallography for this compound?

Methodological Answer: Crystallization hurdles (e.g., polymorphism) are mitigated by:

Q. How to design in silico models for predicting off-target interactions?

Methodological Answer: Computational workflows include:

- Molecular docking : Screen against the Protein Data Bank (PDB) using AutoDock Vina to prioritize high-risk targets .

- Molecular dynamics (MD) simulations : 100-ns trajectories to assess binding pocket stability .

- Pharmacophore-based virtual screening : Filter databases (e.g., ChEMBL) for structurally related off-target binders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.